molecular formula C16H20N4O2 B11232110 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11232110
M. Wt: 300.36 g/mol
InChI Key: VZXZPGXQVMPTQF-UHFFFAOYSA-N
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Description

“1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide” is a synthetic small molecule featuring a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group at the 1-position and an isobutylamide moiety at the 3-position. The compound’s structure integrates a bicyclic indazole scaffold, known for its role in kinase inhibition and metabolic stability, with a pyrrolidinone ring that may enhance conformational rigidity and binding selectivity.

Synthesis of related compounds involves sequential coupling reactions, as exemplified by the use of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) for deprotection and amide bond formation in .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-10(2)8-17-16(22)11-7-14(21)20(9-11)15-12-5-3-4-6-13(12)18-19-15/h3-6,10-11H,7-9H2,1-2H3,(H,17,22)(H,18,19)

InChI Key

VZXZPGXQVMPTQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, typically starting with the formation of the indazole core. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of hydrazine and various catalysts to facilitate the cyclization process. Industrial production methods may employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed synthesis, to achieve higher yields and minimize byproducts .

Chemical Reactions Analysis

1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to two analogs ( and ), which differ in their N-substituents. Key comparisons are summarized below:

Structural and Physicochemical Properties

Property Target Compound: 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide Y042-6392: N-phenyl analog Y042-6401: N-(3-methoxyphenyl) analog
Molecular Formula C₁₇H₂₁N₄O₂ (inferred*) C₁₉H₁₈N₄O₃ C₁₉H₁₈N₄O₃
Molecular Weight ~329.38 g/mol (inferred*) Not reported 350.38 g/mol
logP ~2.8–3.1 (inferred*) Not reported 2.347
logD ~2.7–3.0 (inferred*) Not reported 2.3467
Hydrogen Bond Donors 2 Not reported 2
Hydrogen Bond Acceptors 5 Not reported 6
Polar Surface Area (Ų) ~65–70 (inferred*) Not reported 70.033

*Inferred values based on substituent effects:

  • Isobutyl vs. Aryl Groups : The isobutyl substituent (C₄H₉) increases lipophilicity (higher logP/logD) compared to the phenyl (C₆H₅) and 3-methoxyphenyl (C₆H₄OCH₃) groups. Methoxy substitution in Y042-6401 introduces polarity, raising hydrogen bond acceptors (6 vs. 5 in the target) and polar surface area.

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